3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-(5-(4-Benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that features a unique combination of functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the piperidine ring: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation to form 4-benzylpiperidine.
Introduction of the indole moiety: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling of the piperidine and indole moieties: This step involves the formation of a carbon-carbon bond between the piperidine and indole rings, typically using a palladium-catalyzed cross-coupling reaction.
Functional group modifications:
Chemical Reactions Analysis
3-(5-(4-Benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of ester or amide bonds, resulting in the formation of carboxylic acids or amines.
Scientific Research Applications
3-(5-(4-Benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . It also functions as a monoamine oxidase inhibitor (MAOI), with a preference for MAO-A . These interactions lead to increased levels of neurotransmitters in the brain, which can have various therapeutic effects.
Comparison with Similar Compounds
3-(5-(4-Benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound is a monoamine releasing agent with selectivity for dopamine and norepinephrine.
N-Benzyl-4-hydroxypiperidine: This compound is used as a pharmaceutical intermediate and has similar structural features.
4-Benzoylpiperidine: This compound is investigated as a selective GlyT1 inhibitor for the treatment of schizophrenia.
The uniqueness of this compound lies in its combination of functional groups and its potential therapeutic applications.
Properties
Molecular Formula |
C28H32N4O3S |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
3-[5-(4-benzylpiperidin-1-yl)-5-oxopentyl]-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C28H32N4O3S/c1-35-21-10-11-23-22(18-21)25-26(29-23)27(34)32(28(36)30-25)14-6-5-9-24(33)31-15-12-20(13-16-31)17-19-7-3-2-4-8-19/h2-4,7-8,10-11,18,20,29H,5-6,9,12-17H2,1H3,(H,30,36) |
InChI Key |
VAKSAYMBPPHWDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCCCC(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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